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Introduction

2-(2-Chlorophenoxy)propanoic acid is a chemical compound belonging to the class of
phenoxy herbicides. While not as commercially prevalent as its regulated analogues like 2,4-D
or Mecoprop, its structural characterization is of paramount importance for researchers in
environmental science, toxicology, and drug development, particularly in the study of auxin
mimics and potential metabolites of more complex herbicides. The unambiguous identification
and purity assessment of such molecules are critically dependent on a multi-technique
spectroscopic approach.

This technical guide provides an in-depth analysis of the core spectroscopic data for 2-(2-
Chlorophenoxy)propanoic acid, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for scientists
and professionals, this document moves beyond a simple data repository. It explains the
causality behind the spectral features, outlines self-validating experimental protocols, and
grounds the interpretation in established chemical principles, thereby providing a robust
framework for the comprehensive characterization of this molecule.
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Molecular Identity and Structure

The foundational step in any analysis is confirming the basic properties of the analyte.

Property Value Source
Chemical Formula CoHoCIOs NIST[1]
Molecular Weight 200.62 g/mol NIST[1]
CAS Number 25140-86-7 NIST[1]

The structure, shown below, features a chiral center at the second carbon of the propanoic acid
chain, an ether linkage, and a chlorinated aromatic ring. These features give rise to a distinct
and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of individual
hydrogen (*H) and carbon (33C) atoms.

Expertise in Practice: The Rationale for NMR

For a molecule like 2-(2-Chlorophenoxy)propanoic acid, *H NMR is essential to confirm the
substitution pattern on the aromatic ring and the structure of the propanoic acid side chain. The
coupling patterns (splitting) between adjacent protons provide definitive evidence of
connectivity. 13C NMR complements this by confirming the total number of unique carbon
environments, a crucial check for symmetry and overall structural integrity.

Experimental Protocol: Acquiring High-Fidelity NMR
Data

A self-validating NMR protocol ensures reproducibility and accuracy.
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o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent
(e.g., Chloroform-d, CDCIs). The choice of CDCls is common for its ability to dissolve a wide
range of organic compounds and its single, well-defined residual solvent peak.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
setting the O ppm reference point for both *H and 13C spectra.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve
optimal signal dispersion and resolution, which is critical for resolving the complex multiplets
of the aromatic protons.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This technique removes C-H
coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp
line, simplifying analysis.

Data Acquisition (400 MHz)

Acquire 13C Spectrum
(Proton Decoupled)
>
Acquire 1H Spectrum

Sample Preparation

Weigh Compound
(~5-10 mg)

Data Processing & Analysis

Fourier Transform .
& Phase Correction }—> Integrate *H Signals }—>

Dissolve in CDCI3
with TMS (=0.7 mL)

Insert into
Spectrometer

Transfer to
NMR Tube

Assign Peaks &
Analyze Coupling

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation and analysis.

'H NMR Spectral Data & Interpretation

The following data is based on a 400 MHz spectrum recorded in CDCls.[2]
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Chemical Shift (5,
ppm)

Multiplicity

Integration Assignment

H-9 (Carboxylic Acid, -

~10.5 Broad Singlet 1H
COOH)

7.39 Doublet of Doublets 1H H-3 (Aromatic)

7.23 Triplet of Doublets 1H H-5 (Aromatic)

6.98 Triplet of Doublets 1H H-4 (Aromatic)

6.89 Doublet of Doublets 1H H-6 (Aromatic)

4.81 Quartet 1H H-2 (-O-CH-)

1.73 Doublet 3H H-1 (-CHs)
Interpretation:

» The highly deshielded, broad singlet at ~10.5 ppm is characteristic of a carboxylic acid

proton (H-9), which is often broad due to hydrogen bonding.

e The signals between 6.89 and 7.39 ppm correspond to the four protons on the substituted

aromatic ring. Their distinct multiplicities confirm the ortho-substitution pattern.

e The quartet at 4.81 ppm is assigned to the methine proton (H-2). It is split into a quartet by

the three adjacent methyl protons (H-1), consistent with the n+1 rule (3+1=4).

e The doublet at 1.73 ppm, integrating to three protons, is assigned to the methyl group (H-1).

It is split into a doublet by the single adjacent methine proton (H-2), again following the n+1

rule (1+1=2).

13C NMR Spectral Data & Interpretation

An experimental 13C NMR spectrum for 2-(2-Chlorophenoxy)propanoic acid is not available

in publicly accessible databases. However, based on established chemical shift prediction

algorithms and data from its structural isomers, a predicted spectrum can be reliably

constructed. The following table presents these predicted chemical shifts.
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Predicted Chemical Shift

© | Assignment Rationale
» PPM
Typical chemical shift for a
~178 C-8 (C=0) carboxylic acid carbonyl
carbon.
Aromatic carbon directly
attached to the electron-
~152 C-6' (Ar C-O) _ _ _
withdrawing ether oxygen is
deshielded.
Aromatic carbon bearing the
~131 C-2' (Ar C-ClI) _
chlorine atom.
~130 C-4' (Ar C-H) Aromatic methine carbon.
~128 C-5' (Ar C-H) Aromatic methine carbon.
~123 C-3' (Ar C-H) Aromatic methine carbon.
Aromatic methine carbon,
~115 C-1' (Ar C-H) ,
ortho to the ether linkage.
Aliphatic carbon attached to
~73 C-2 (-O-CH-) the ether oxygen is
significantly deshielded.
The terminal methyl group is
~18 C-1 (-CHs)

the most shielded carbon.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within
a molecule by measuring the absorption of infrared radiation corresponding to specific bond
vibrations.

Expertise in Practice: The Diagnostic Power of IR
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For this molecule, IR is invaluable for quickly confirming the presence of three critical features:
the broad O-H stretch of the carboxylic acid, the sharp and intense C=0 stretch of the carbonyl
group, and the C-O stretch of the ether linkage. The presence and position of these bands
provide a high degree of confidence in the sample's identity.

Experimental Protocol: A Robust ATR-FTIR Method

Attenuated Total Reflectance (ATR) has largely replaced traditional KBr pellets for its simplicity
and reproducibility.

e Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with
a suitable solvent (e.g., isopropanol) and running a background scan.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

o Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the
signal-to-noise ratio. The typical spectral range is 4000-400 cm™1.

IR Spectral Data & Interpretation

The following data is sourced from the NIST Chemistry WebBook.[1]

Wavenumber (cm~—2) Intensity Assignment
3300 - 2500 Broad O-H Stretch (Carboxylic Acid)
C=0 Stretch (Carbonyl of
~1720 Strong, Sharp _ ,
Carboxylic Acid)
C-O stretch (Ether and
~1240 Strong ) )
Carboxylic Acid)
~1100 Medium C-O Stretch (Ether)
C-ClI Stretch and Aromatic C-H
~750 Strong

Bend (ortho-disubstituted)
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Interpretation:

e The very broad absorption band spanning from 3300 to 2500 cm~1 is the most definitive
feature of a carboxylic acid, resulting from the O-H bond stretching within a hydrogen-
bonded dimer.

e The intense, sharp peak around 1720 cm~t is characteristic of the C=0 stretching vibration
of the carbonyl group in the carboxylic acid.

e The strong bands in the 1300-1100 cm~* region are attributed to C-O stretching vibrations
from both the ether linkage and the carboxylic acid C-O single bond.

e A strong band around 750 cm~1 is typical for the C-CI stretching vibration and the out-of-
plane C-H bending of an ortho-disubstituted benzene ring.

2-(2-Chlorophenoxy)propanoic Acid
-COOH Ar-O-R Ar-Cl

trrr

IR Absorption Bands (cm™1)
3300-2500 (Broad O-H) | ~1720 (Strong C=0) | ~1240 (Strong C-0) | ~750 (Strong C-ClI)

Click to download full resolution via product page

Caption: Correlation of molecular functional groups to key IR absorptions.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues based on its fragmentation pattern upon ionization.

Expertise in Practice: Validating Identity with MS
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The primary goal of using Electron lonization (El) MS is twofold. First, to observe the molecular
ion peak ([M]*") and confirm that its mass-to-charge ratio (m/z) matches the calculated
molecular weight of 200.62 Da. Second, to observe the characteristic isotopic pattern for a
chlorine-containing compound. Natural chlorine exists as two major isotopes, 3°Cl (~75.8%)
and 37Cl (~24.2%), which results in two molecular ion peaks, [M]*" and [M+2]*", with a relative
intensity ratio of approximately 3:1. This pattern is a definitive marker for the presence of a
single chlorine atom.

Experimental Protocol: GC-MS for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile
compounds like phenoxy herbicides, as it provides both separation and identification.

» Derivatization (Optional but Recommended): To improve volatility and chromatographic peak
shape, the carboxylic acid can be derivatized to its methyl ester (e.g., using diazomethane or
BFs/methanol). This is a standard procedure in the environmental analysis of phenoxy
herbicides.[3]

e GC Separation: Inject the sample (derivatized or underivatized) into a GC equipped with a
suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte
from any impurities or solvent.

« lonization: As the compound elutes from the GC column, it enters the MS source where it is
bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)
based on their m/z ratio and detected.

MS Spectral Data & Interpretation

The following data is based on the Electron lonization (EI) mass spectrum from the NIST
database.
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miz Relative Intensity (%) Proposed Fragment lon

[CaHoClOs]* (Molecular lon,
200/202 ~20

M]*)
[CeHsCIO]* (Chlorophenol
128/130 100 _ _
radical cation)
CsHs02]* (Propionyl
i, a0 [CsHsO2]* (Propiony
fragment)
45 ~40 [COOH]* (Carboxyl fragment)

Interpretation:

The peaks at m/z 200 and 202 represent the molecular ion ([M]*") and its isotope peak
(IM+2]*"), respectively. Their approximate 3:1 intensity ratio confirms the presence of one
chlorine atom, and the mass of 200 Da matches the molecular weight of the compound.

The base peak (most intense) at m/z 128/130 is characteristic of phenoxy-containing
compounds. It results from the cleavage of the ether bond, generating the stable 2-
chlorophenol radical cation.

The peak at m/z 73 corresponds to the loss of the chlorophenoxy radical, leaving the
propionyl portion of the molecule with a positive charge.

The peak at m/z 45 is a common fragment representing the carboxyl group.

[CoHoCIO3]*
m/z 200/202

/C3H4N6H4CIO

[CeHsCIO]+ [
C3Hs02]*
m/z 128/130 m/z 73

(Base Peak)

Click to download full resolution via product page
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Caption: Proposed primary fragmentation pathway for 2-(2-Chlorophenoxy)propanoic acid in
EI-MS.

Conclusion

The collective evidence from *H NMR, IR, and Mass Spectrometry provides a cohesive and
definitive characterization of 2-(2-Chlorophenoxy)propanoic acid. *H NMR confirms the
specific arrangement of the propanoic acid side chain and the ortho-substitution on the
aromatic ring. IR spectroscopy provides rapid verification of the essential carboxylic acid and
ether functional groups. Finally, Mass Spectrometry confirms the correct molecular weight and
the presence of a single chlorine atom through its characteristic isotopic pattern, while its
fragmentation pattern corroborates the proposed structure. This multi-faceted spectroscopic
profile serves as a reliable reference for the identification, purity assessment, and further
investigation of this compound in any research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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